2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-
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Overview
Description
2,5-Diazaspiro[34]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common synthetic route involves the cyclization of a suitable precursor, followed by esterification and amide formation. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester
- 2,5-Diazaspiro[3.4]octane-5-carboxylic acid phenylmethyl ester
- 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester
Uniqueness
What sets 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- apart from similar compounds is its specific functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3O4 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl (4R)-2-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-12-8(15)6-13-7-11(9(13)16)4-3-5-14(11)10(17)18-2/h3-7H2,1-2H3,(H,12,15)/t11-/m1/s1 |
InChI Key |
ZWAQKPDRZRTMMS-LLVKDONJSA-N |
Isomeric SMILES |
CNC(=O)CN1C[C@@]2(C1=O)CCCN2C(=O)OC |
Canonical SMILES |
CNC(=O)CN1CC2(C1=O)CCCN2C(=O)OC |
Origin of Product |
United States |
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